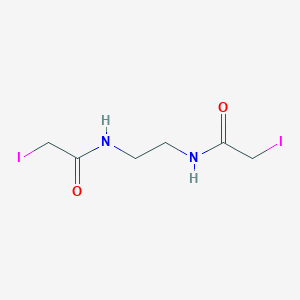

N,N'-Ethylenebis(iodoacetamide)

Description

Classification as a Homobifunctional Chemical Reagent

N,N'-Ethylenebis(iodoacetamide) is classified as a homobifunctional chemical reagent. scbt.com This classification is based on two key features of its molecular structure. "Bifunctional" indicates that the molecule possesses two reactive groups. In the case of EBI, these are two iodoacetamide (B48618) moieties. "Homo" signifies that these two reactive groups are identical. This structural arrangement allows EBI to react with two target functional groups, typically sulfhydryl groups on cysteine residues within proteins. usbio.netcreative-proteomics.com

The iodoacetamide group is a well-known alkylating agent that readily forms a stable covalent bond with the thiol group (-SH) of cysteine residues. wikipedia.orglibretexts.org This reaction is a type of nucleophilic substitution where the sulfur atom of the thiol attacks the carbon atom attached to the iodine, displacing the iodide ion. libretexts.org The bifunctional nature of EBI enables it to potentially link two different cysteine residues, either within the same protein (intrachain crosslinking) or between two different protein molecules (interchain crosslinking). nih.gov

Table 1: Chemical Properties of N,N'-Ethylenebis(iodoacetamide)

| Property | Value |

|---|---|

| CAS Number | 7250-43-3 usbio.netscbt.comalfa-chemistry.com |

| Molecular Formula | C₆H₁₀I₂N₂O₂ usbio.netscbt.comalfa-chemistry.com |

| Molecular Weight | 395.96 g/mol scbt.combiosynth.com |

| Appearance | White to Off-White Solid alfa-chemistry.com |

| Melting Point | 214°C alfa-chemistry.comchemicalbook.com |

| Solubility | Slightly soluble in DMSO and Dichloromethane chemicalbook.com |

| Stability | Light and temperature sensitive alfa-chemistry.com |

This table summarizes key chemical properties of N,N'-Ethylenebis(iodoacetamide).

Overview of its Role as a Molecular Probe and Crosslinker

The unique characteristics of N,N'-Ethylenebis(iodoacetamide) make it a powerful tool in chemical biology, where it is primarily used as a molecular probe and a crosslinking agent to study protein structure and function. usbio.netnih.govchemicalbook.com

As a molecular probe , EBI is employed to investigate the conformational state and functional characteristics of proteins. usbio.netnih.gov Its ability to react with specific sulfhydryl groups allows researchers to map the spatial proximity of cysteine residues within a protein. nih.gov Changes in the crosslinking pattern observed with EBI can indicate conformational changes in the protein that may be induced by the binding of ligands, other proteins, or changes in the cellular environment. nih.govcornell.edu For example, research on tubulin has utilized EBI to probe its conformational state, demonstrating that the formation of specific intrachain cross-links is affected by the binding of various drugs and GTP. nih.gov

As a crosslinker , EBI covalently links two molecules or two parts of the same molecule. scbt.comnih.govresearchgate.net This property is invaluable for studying protein-protein interactions and for stabilizing protein structures for further analysis. By crosslinking interacting proteins, researchers can identify binding partners and gain insights into the architecture of protein complexes. The fixed distance between the two reactive iodoacetamide groups in EBI acts as a "molecular ruler," providing information about the distance between the crosslinked cysteine residues.

Table 2: Research Applications of N,N'-Ethylenebis(iodoacetamide)

| Application | Description | Research Focus |

|---|---|---|

| Probing Protein Conformation | Used to detect changes in the three-dimensional structure of proteins. nih.gov | Studying the conformational state of tubulin and the effects of ligand binding. nih.gov |

| Intramolecular Crosslinking | Forms cross-links between cysteine residues within a single polypeptide chain. nih.gov | Determining the spatial proximity of sulfhydryl groups and analyzing protein folding. nih.gov |

| Intermolecular Crosslinking | Creates links between different protein molecules. | Identifying protein-protein interactions and studying the composition of protein complexes. |

| Peptide Mapping | Used to covalently modify cysteine residues, preventing disulfide bond formation and aiding in protein identification and quantification. wikipedia.orgnih.gov | Mass spectrometry-based proteomics. creative-proteomics.comnih.gov |

This table outlines the primary research applications of N,N'-Ethylenebis(iodoacetamide) in the field of chemical biology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-[2-[(2-iodoacetyl)amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10I2N2O2/c7-3-5(11)9-1-2-10-6(12)4-8/h1-4H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFPCLMBTQOMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CI)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222812 | |

| Record name | N,N'-Ethylenebis(iodoacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-43-3 | |

| Record name | N,N′-1,2-Ethanediylbis[2-iodoacetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Ethylenebis(iodoacetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Ethylene-bis(iodoacetamide) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Ethylenebis(iodoacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Mechanistic Foundations of N,n Ethylenebis Iodoacetamide Reactivity

Alkylation Chemistry of Iodoacetamide (B48618) Moieties

The fundamental reaction chemistry of N,N'-Ethylenebis(iodoacetamide) is centered on the alkylating properties of its iodoacetamide functional groups. This reactivity is the basis for its function as a protein modification and cross-linking agent.

The iodoacetamide groups of N,N'-Ethylenebis(iodoacetamide) react with nucleophilic amino acid residues through a well-established SN2 (bimolecular nucleophilic substitution) mechanism. nih.gov In this reaction, a nucleophilic group from an amino acid side chain attacks the electrophilic carbon atom that is bonded to the iodine atom. The iodine atom, being an excellent leaving group, is subsequently displaced, resulting in the formation of a stable and essentially irreversible covalent bond between the reagent and the amino acid residue. creative-proteomics.com This reaction effectively "caps" the modified residue, preventing its participation in other reactions, such as the formation of disulfide bonds. creative-proteomics.com

Iodoacetamide-based reagents, including N,N'-Ethylenebis(iodoacetamide), exhibit a pronounced specificity for the thiol (or sulfhydryl) groups of cysteine residues. creative-proteomics.comwikipedia.org The high nucleophilicity of the cysteine thiol group makes it the primary target for alkylation by iodoacetamide. creative-proteomics.com The rate of this reaction is significantly influenced by pH, with optimal conditions typically found in the slightly alkaline range of pH 8.0 to 8.5. atto-tec.comresearchgate.net At these pH levels, the thiol group is more likely to be in its deprotonated, more reactive thiolate anion form. nih.govnih.gov This inherent specificity for cysteine residues is a key feature that allows for the targeted modification of proteins.

| Factor | Effect on Reactivity | Optimal Condition |

|---|---|---|

| pH | Affects the protonation state of nucleophiles. Higher pH increases the concentration of the more reactive thiolate anion from cysteine. | pH 8.0 - 8.5 for optimal reaction with thiols. atto-tec.comresearchgate.net |

| Temperature | Influences the rate of the reaction. Higher temperatures generally increase the reaction rate. | Typically room temperature to 37°C. creative-proteomics.com |

| Concentration | Higher concentrations of the reagent can lead to more complete modification but also increase the risk of non-specific reactions. | Dependent on the specific application and protein concentration. |

| Reaction Time | Longer reaction times can lead to more complete alkylation but also increase the likelihood of side reactions. | Typically ranges from 15 minutes to several hours. researchgate.net |

While iodoacetamide moieties are highly reactive towards thiol groups, they can also react with other nucleophilic functional groups present in proteins, most notably the primary amine groups found in the side chain of lysine residues and at the N-terminus of the polypeptide chain. creative-proteomics.comnih.gov However, the reaction with amines is generally less favorable than with thiols and typically requires conditions of higher pH and a significant excess of the alkylating agent. nih.govresearchgate.net The reaction with an amine group results in the formation of a stable secondary amine linkage.

Principles of Intramolecular and Intermolecular Cross-linking

The bifunctional nature of N,N'-Ethylenebis(iodoacetamide) allows it to act as a cross-linking agent, covalently connecting two amino acid residues. scbt.com This capability is invaluable for probing protein structure and interactions. The cross-linking process can occur in two distinct ways: intramolecularly and intermolecularly.

Intramolecular Cross-linking: This occurs when a single molecule of N,N'-Ethylenebis(iodoacetamide) reacts with two nucleophilic residues within the same protein molecule. gbiosciences.com The formation of an intramolecular cross-link provides direct evidence of the spatial proximity of the two linked residues in the protein's folded structure. This information is crucial for elucidating the three-dimensional architecture of proteins.

Intermolecular Cross-linking: In this case, one molecule of N,N'-Ethylenebis(iodoacetamide) reacts with a nucleophilic residue on one protein molecule and a second residue on a different protein molecule. gbiosciences.com This type of cross-linking is instrumental in identifying and characterizing protein-protein interactions, helping to map the components of protein complexes and their arrangement. nih.gov

The balance between intramolecular and intermolecular cross-linking can be influenced by experimental conditions, particularly the concentration of the protein. Higher protein concentrations tend to favor intermolecular cross-linking.

Considerations for Alkylation Side Reactions in Complex Biological Systems

In the complex environment of a biological system, the presence of a multitude of potential nucleophiles can lead to non-specific or undesired side reactions with N,N'-Ethylenebis(iodoacetamide). nih.gov While cysteine is the primary target, other amino acid residues with nucleophilic side chains can also be modified, especially under non-optimal conditions. researchgate.net

Potential side reactions can occur with the following amino acid residues:

Histidine: The imidazole ring of histidine is nucleophilic and can be alkylated. rsc.org

Methionine: The thioether side chain of methionine can be a target for alkylation. atto-tec.com

Aspartic Acid and Glutamic Acid: The carboxylate groups of these acidic residues can act as nucleophiles. researchgate.net

Tyrosine: The hydroxyl group of tyrosine can also undergo alkylation. researchgate.net

Overalkylation, where a single protein is modified at multiple sites, is another potential issue, particularly when a high concentration of the alkylating agent is used. researchgate.netrsc.org Such non-specific modifications can complicate the analysis of experimental results, especially in sensitive techniques like mass spectrometry. nih.govresearchgate.net Therefore, careful optimization of reaction conditions, including pH, temperature, reagent concentration, and reaction time, is critical to maximize the desired specific cross-linking and minimize the occurrence of these side reactions. creative-proteomics.com

| Amino Acid | Nucleophilic Group | Potential for Reaction |

|---|---|---|

| Cysteine | Thiol (-SH) | High (Primary Target) creative-proteomics.comwikipedia.org |

| Lysine | ε-Amino (-NH2) | Moderate (pH-dependent) creative-proteomics.comnih.gov |

| Histidine | Imidazole Ring | Low to Moderate rsc.org |

| Methionine | Thioether (-S-CH3) | Low atto-tec.com |

| Aspartic Acid | Carboxylate (-COOH) | Low researchgate.net |

| Glutamic Acid | Carboxylate (-COOH) | Low researchgate.net |

| Tyrosine | Hydroxyl (-OH) | Low researchgate.net |

Iv. Applications in Proteomics and Protein Modification Studies

Protein Cross-linking for Structural Elucidation of Macromolecular Assemblies

N,N'-Ethylenebis(iodoacetamide) serves as a crucial reagent for probing the spatial arrangement of amino acid residues within proteins and protein complexes. As a homobifunctional cross-linker, EBI possesses two reactive iodoacetamide (B48618) groups at either end of an ethylene (B1197577) spacer. scbt.com These groups readily form stable covalent bonds with the sulfhydryl groups of cysteine residues that are in close proximity.

The application of EBI allows for the formation of intramolecular (intrachain) or intermolecular (interchain) cross-links. The resulting cross-linked proteins or peptides can then be analyzed, often using techniques like gel electrophoresis and mass spectrometry, to provide distance constraints between the linked cysteine residues. This information is invaluable for mapping the three-dimensional structure of proteins and understanding the architecture of large, dynamic macromolecular assemblies. nih.govnih.gov

A notable example of its application is in the study of tubulin. Research has shown that when tubulin is treated with EBI, specific intrachain cross-links are formed in β-tubulin. nih.gov The formation of these cross-links, which involve functionally significant sulfhydryl groups, can be influenced by the binding of other molecules such as colchicine, maytansine, and GTP. nih.gov By examining how these ligands inhibit the cross-linking reaction, researchers can infer information about the protein's conformational state and the spatial relationships of its ligand-binding sites. nih.gov Studies on tubulins from different species, including brine shrimp (Artemia) and squid (Loligo), have demonstrated that the spatial arrangement of critical sulfhydryl groups and ligand-binding sites is highly conserved throughout evolution. nih.gov

Role in Mass Spectrometry-Based Proteomics Workflows

Alkylation of cysteine residues is a standard and critical step in most mass spectrometry (MS)-based proteomics workflows. researchgate.netcreative-proteomics.com This modification prevents the reformation of disulfide bonds after they have been reduced, ensuring that proteins remain in a linearized state for enzymatic digestion and subsequent analysis. creative-proteomics.comspringernature.com While iodoacetamide (IAM) is the most common alkylating agent, related bifunctional reagents like EBI offer specific advantages for certain applications.

In bottom-up proteomics, proteins are typically denatured, and their disulfide bonds are broken through reduction. The resulting free sulfhydryl groups on cysteine residues are then alkylated to prevent them from re-oxidizing and forming new disulfide bonds. creative-proteomics.com This step is essential for achieving complete and accurate protein digestion and for the correct identification of peptides by mass spectrometry. springernature.com The iodoacetamide functional groups of EBI react with cysteine's thiol group to form a stable thioether bond, effectively and irreversibly capping the residue. creative-proteomics.com This ensures that cysteine-containing peptides are consistently identified in their reduced and alkylated form.

The use of alkylating agents enables the specific identification and quantification of cysteine residues. In quantitative proteomics strategies, isotopically labeled versions of iodoacetamide-based reagents can be used to compare the relative abundance of proteins or the reactivity of specific cysteine residues between different samples. nih.govresearchgate.net By using "light" and "heavy" isotopic versions of a probe, researchers can mix samples and analyze them together, with the mass difference indicating the sample of origin for each peptide. nih.gov

Furthermore, advanced mass spectrometry techniques can detect unanticipated modifications. High-resolution differential mass spectrometry can identify peptides that have been modified by reagents like iodoacetamide, and even pinpoint unexpected mass shifts that may correspond to novel or previously uncharacterized protein modifications. biorxiv.org

A significant consideration when using iodine-containing alkylation reagents like EBI and its monofunctional counterpart, iodoacetamide, is their potential for off-target reactions, particularly with methionine residues. researchgate.netnih.gov Studies have shown that iodine-containing reagents can lead to the carbamidomethylation of methionine. researchgate.netnih.gov This modification can complicate data analysis and, in some cases, lead to a significant decrease in the identification rates of methionine-containing peptides. researchgate.net The modified methionine can undergo a prominent neutral loss during mass spectrometry analysis, which interferes with its identification. researchgate.net

Research comparing different alkylating agents has revealed that the extent of methionine modification can be substantial. In one study, iodoacetamide was found to cause carbamidomethylation in up to 80% of methionine-containing peptides. nih.gov This effect is particularly pronounced in in-gel digestion workflows. nih.gov The reaction between iodine and methionine results in the formation of methionine sulfoxide (B87167), and the presence of the iodide ion produced during the reaction can actually inhibit the process. nih.govresearchgate.net This complex reactivity underscores the importance of carefully selecting alkylating agents and optimizing reaction conditions to balance efficient cysteine alkylation with the minimization of undesirable side reactions on residues like methionine. nih.govnih.gov

Investigating Protein-Peptide Interactions

The ability of EBI to cross-link specific residues makes it a useful tool for studying the interfaces of protein-peptide interactions. By introducing cysteine residues at specific locations within a peptide and its target protein, researchers can use EBI to "trap" the transient interaction. If the peptide binds to the protein in such a way that the engineered cysteines are within the cross-linker's span, a covalent bond will form.

This approach provides direct evidence of the binding interface and can help to validate interaction models. Identifying the cross-linked peptides by mass spectrometry confirms the proximity of the specific residues, contributing to a more detailed understanding of the interaction's structural basis. While not as common as its use in general protein structural analysis, this application is a powerful extension of cross-linking chemistry to investigate the specific contacts that govern the formation of protein-peptide complexes. nih.gov

V. N,n Ethylenebis Iodoacetamide in Broader Biomedical Research

Anti-proliferative Mechanisms in Cancer Research

The anti-proliferative properties of N,N'-Ethylenebis(iodoacetamide) have been a subject of interest in oncology. The compound has been shown to impede the growth of cancer cells through various mechanisms, primarily by interfering with essential cellular processes such as DNA and protein synthesis. biosynth.com

Inhibition of DNA Synthesis

N,N'-Ethylenebis(iodoacetamide) has demonstrated the ability to inhibit DNA synthesis, a critical process for cell division and proliferation. biosynth.com This inhibitory action is a key component of its anti-proliferative effects against cancer cells. For instance, research has shown that EBI can inhibit the growth of leukemia cells by hindering the synthesis of their DNA. biosynth.com The inhibition of DNA synthesis is a known mechanism by which various cytostatic drugs induce homologous recombination in mammalian cells. nih.gov While bifunctional alkylating agents are generally less potent in this regard, inhibitors of DNA synthesis are among the most powerful inducers of this process. nih.gov

Effects on Protein Synthesis and Cancer Cell Proliferation

In addition to its impact on DNA synthesis, N,N'-Ethylenebis(iodoacetamide) also affects protein synthesis, further contributing to its anti-proliferative capabilities. biosynth.com The compound's reactivity with sulfhydryl groups on cysteine residues can disrupt the function of numerous proteins essential for cancer cell growth and survival. nih.gov This disruption of protein synthesis is a significant factor in its ability to inhibit cancer cell proliferation. biosynth.com The dysregulation of protein synthesis and degradation pathways, such as the ubiquitin-proteasome system, is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.gov

Biochemical Probes for Enzyme Activity and Inhibition

The specific reactivity of N,N'-Ethylenebis(iodoacetamide) with sulfhydryl groups has led to its use as a biochemical probe to study enzyme activity and inhibition. nih.govusbio.net This application is particularly valuable for understanding the structure-function relationships of enzymes that rely on cysteine residues for their catalytic activity.

Irreversible Inhibition of Cysteine Peptidases

N,N'-Ethylenebis(iodoacetamide) and its monofunctional analog, iodoacetamide (B48618), are known irreversible inhibitors of cysteine peptidases. interchim.frubpbio.com They function by alkylating the catalytic thiol group of the cysteine residue within the enzyme's active site. interchim.frebi.ac.uk This covalent modification permanently inactivates the enzyme. The reaction rate can vary depending on the specific peptidase and the inhibitor. For example, iodoacetate, a related compound, shows different inhibition kinetics with various cysteine peptidases like papain, cathepsin B, and cathepsin H. ebi.ac.uk The development of novel covalent inhibitors for cysteine proteases, often incorporating an iodoacetyl functional group, is an active area of research for creating tools to study and potentially treat diseases involving these enzymes. nih.gov

| Enzyme/Protein | Inhibitor | Effect |

| Cysteine Peptidases | Iodoacetamide | Irreversible inhibition via alkylation of the catalytic thiol group. interchim.frebi.ac.uk |

| Deubiquitinating Enzymes (DUBs) | Iodoacetamide | Inhibition by alkylating cysteine residues in the active site. interchim.frubpbio.com |

| Tubulin | N,N'-Ethylenebis(iodoacetamide) | Forms intrachain cross-links in β-tubulin. nih.gov |

Deubiquitinase Enzyme Inhibition

Deubiquitinating enzymes (DUBs) are a class of proteases that play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from proteins, thereby regulating protein degradation and signaling pathways. nih.gov Many DUBs are cysteine proteases, making them susceptible to inhibition by alkylating agents like iodoacetamide. interchim.frubpbio.com The inhibition of DUBs disrupts the normal regulation of protein turnover and can be a therapeutic strategy in diseases like cancer where these pathways are often dysregulated. nih.gov The development of specific DUB inhibitors is a significant focus in cancer therapeutics. nih.gov

Development of Biomaterials and Conjugated Systems

Enhancement of Mechanical Properties in Synthetic Polymers and Hydrogels

The mechanical characteristics of synthetic polymers and hydrogels are critical for their application in areas such as tissue engineering and drug delivery. Crosslinking is a fundamental strategy to improve these properties. By introducing covalent bonds between polymer chains, crosslinkers like EBI can transform a collection of individual polymers into a robust, three-dimensional network.

While direct studies detailing the use of EBI in enhancing polymer and hydrogel mechanics are not prevalent, its known reactivity with sulfhydryl groups suggests a clear potential application. For instance, synthetic polymers or hydrogel precursors functionalized with thiol groups could be effectively crosslinked using EBI. This process would lead to an increase in the material's stiffness, tensile strength, and stability. The ethylene (B1197577) bridge of the EBI molecule provides a defined spacer length between the crosslinked chains, influencing the resulting network architecture and, consequently, the material's mechanical behavior. Tensile testing of such crosslinked materials would be expected to show a higher Young's modulus and ultimate tensile strength compared to their non-crosslinked counterparts. nih.gov

Table 1: Potential Impact of EBI Crosslinking on Polymer and Hydrogel Properties

| Property | Expected Change with EBI Crosslinking | Rationale |

| Tensile Strength | Increase | Formation of a covalent network enhances resistance to deformation. |

| Stiffness (Young's Modulus) | Increase | Increased crosslink density restricts polymer chain mobility. |

| Swelling Ratio | Decrease | A more tightly crosslinked network restricts water uptake. |

| Degradation Rate | Decrease | Covalent crosslinks provide greater stability against hydrolysis or enzymatic degradation. |

Stabilization of Conjugated Biological Systems

The conjugation of proteins to other molecules, such as polymers or other proteins, is a cornerstone of modern biotechnology, leading to the development of therapeutic protein-polymer conjugates and multi-protein complexes. nih.gov A significant challenge in creating these systems is ensuring their stability. EBI can play a crucial role in this stabilization process.

By targeting cysteine residues, EBI can introduce intramolecular or intermolecular crosslinks within protein-containing conjugates. For example, in a protein-polymer conjugate where the protein has accessible cysteine residues, EBI could be used to create internal crosslinks within the protein, thereby stabilizing its tertiary structure. This is particularly valuable for therapeutic proteins that may be prone to denaturation. nih.gov A well-documented example of EBI's ability to crosslink proteins is its use in studying the structure of tubulin, where it forms intrachain crosslinks. nih.gov

Immobilization of Enzymes and Bioactive Molecules onto Solid Supports

The immobilization of enzymes and other bioactive molecules onto solid supports is a critical technology for the development of biosensors, bioassays, and biocatalysts. Covalent immobilization, which involves the formation of strong, stable bonds between the molecule and the support, is often the preferred method due to its ability to prevent leaching and maintain bioactivity over time. numberanalytics.comnih.gov

Applications in Biosensors and Bioassays

In the field of biosensors, the precise and stable attachment of biorecognition elements, such as enzymes or antibodies, to a transducer surface is paramount for reliable signal generation. nih.gov N,N'-Ethylenebis(iodoacetamide) can be utilized in a multi-step process to achieve this.

First, the solid support of the biosensor (e.g., a gold electrode or a silicon nitride surface) can be functionalized with a molecule containing a thiol group. Subsequently, EBI can be introduced to react with these surface-bound thiol groups, leaving one of its iodoacetamide groups available for reaction. Finally, the enzyme or bioactive molecule, which either naturally possesses or has been engineered to have a free cysteine residue, can be introduced to react with the free iodoacetamide group, resulting in its covalent immobilization. This strategy ensures a stable and oriented attachment of the biomolecule to the biosensor surface, which is crucial for its function.

Table 2: A Potential Scheme for Enzyme Immobilization using EBI

| Step | Procedure | Purpose |

| 1. Surface Functionalization | Modify the solid support with a thiol-containing silane (B1218182) or other linker. | To introduce reactive sulfhydryl groups onto the surface. |

| 2. Activation with EBI | React the functionalized surface with N,N'-Ethylenebis(iodoacetamide). | To attach the bifunctional crosslinker to the support. |

| 3. Enzyme Immobilization | Introduce the thiol-containing enzyme to the EBI-activated surface. | To covalently bind the enzyme to the support via the second reactive group of EBI. |

Role in Biocatalysis

In biocatalysis, enzymes are used to catalyze chemical reactions. Immobilizing enzymes on solid supports offers several advantages, including the ability to reuse the enzyme, simplify product purification, and enhance enzyme stability in harsh reaction conditions.

Similar to its application in biosensors, EBI can be used to covalently attach enzymes to various carrier materials, such as porous beads or membranes. By creating a stable linkage between the enzyme and the support, EBI helps to prevent the enzyme from leaching into the reaction medium. This is particularly important for continuous flow reactor systems, where the biocatalyst must remain active and retained over extended periods. The use of a homobifunctional crosslinker like EBI ensures a strong and specific attachment, contributing to the development of robust and efficient immobilized enzyme systems for industrial-scale biocatalysis.

Vi. Methodological Considerations and Experimental Design

Detection and Analysis Techniques for N,N'-Ethylenebis(iodoacetamide)-Modified Biomolecules

The covalent modification of biomolecules by the homobifunctional crosslinker N,N'-Ethylenebis(iodoacetamide) can be assessed using a variety of well-established biochemical techniques. These methods allow for the visualization of crosslinked products, confirmation of adduct formation, and precise identification of the modified residues.

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for analyzing proteins modified with N,N'-Ethylenebis(iodoacetamide). As a homobifunctional crosslinker, this reagent covalently links two sulfhydryl groups, which can result in the formation of intramolecular or intermolecular crosslinks in proteins. scbt.com

When analyzed by SDS-PAGE under reducing conditions, proteins that have been intermolecularly crosslinked by N,N'-Ethylenebis(iodoacetamide) will exhibit a noticeable shift in their electrophoretic mobility. Specifically, the formation of a covalent bond between two or more protein molecules will result in the appearance of new bands at higher molecular weights on the gel, corresponding to the dimer, trimer, or higher-order oligomers of the target protein. thermofisher.com This mobility shift assay is a primary indicator of successful crosslinking. researchgate.netnih.gov

In contrast, intramolecularly crosslinked proteins, where the crosslink forms between two cysteine residues within the same polypeptide chain, may show a more subtle change in migration. researchgate.net The protein may migrate slightly faster than its unmodified counterpart due to a more compact structure. To accurately assess these changes, it is common to run a non-reducing SDS-PAGE, which preserves disulfide bonds and allows for the comparison of the native and crosslinked protein structures. nih.gov

It is also important to consider that alkylating agents like iodoacetamide (B48618) can react with free sulfhydryl groups, preventing the disulfide-bond scrambling that can lead to fragmentation artifacts on non-reducing gels. nih.gov The inclusion of alkylating agents in the sample buffer is a common practice to ensure the integrity of the protein bands. nih.gov

Table 1: Expected Observations in SDS-PAGE Analysis of N,N'-Ethylenebis(iodoacetamide)-Modified Proteins

| Type of Crosslink | Expected Mobility Shift in SDS-PAGE | Description |

| Intermolecular | Appearance of higher molecular weight bands | Covalent linking of two or more protein molecules. |

| Intramolecular | Subtle shift, potentially faster migration | Covalent linking of two cysteines within the same protein. |

| No Crosslink | No significant change in mobility | Protein remains in its monomeric form. |

Western Blot Analysis of Adduct Formation

Western blot analysis is a highly specific method for confirming the formation of N,N'-Ethylenebis(iodoacetamide) adducts on a target protein. sigmaaldrich.combu.eduspringernature.comspringernature.com This technique combines the separation power of SDS-PAGE with the specificity of antibody-antigen interactions.

The general workflow for detecting N,N'-Ethylenebis(iodoacetamide)-modified proteins by Western blot involves the following steps:

Protein Separation: Proteins from control and N,N'-Ethylenebis(iodoacetamide)-treated samples are separated by SDS-PAGE as described previously.

Membrane Transfer: The separated proteins are transferred from the polyacrylamide gel to a solid support membrane, such as nitrocellulose or polyvinylidene difluoride (PVDF). sigmaaldrich.com

Blocking: The membrane is incubated with a blocking agent (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific binding of antibodies.

Primary Antibody Incubation: The membrane is probed with a primary antibody that specifically recognizes the protein of interest.

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is then added. This secondary antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) that can generate a detectable signal. bu.edu

Detection: The signal is visualized using a substrate that reacts with the enzyme on the secondary antibody, producing a chemiluminescent or colorimetric output. bu.edu

The presence of higher molecular weight bands in the lanes corresponding to the N,N'-Ethylenebis(iodoacetamide)-treated samples, which are recognized by the specific primary antibody, provides strong evidence of intermolecular crosslinking of the target protein. nih.gov For proteins where a modification-specific antibody is available, this can be used for direct detection of the adduct.

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification of the specific amino acid residues modified by N,N'-Ethylenebis(iodoacetamide). biorxiv.org This technique offers high sensitivity and can pinpoint the exact location of the modification within a protein's sequence. nih.gov

In a typical bottom-up proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then analyzed by MS. nih.gov The covalent attachment of N,N'-Ethylenebis(iodoacetamide) to a cysteine residue results in a characteristic mass shift. Since N,N'-Ethylenebis(iodoacetamide) is a bifunctional reagent, it can react in two ways: monofunctionally, where only one iodoacetyl group reacts with a cysteine, or bifunctionally, where both groups react to form a crosslink.

A monofunctional reaction with a single cysteine residue will result in a mass increase of 197.98 Da (the mass of one half of the reagent, C3H5INO, added to the sulfhydryl group). When N,N'-Ethylenebis(iodoacetamide) acts as a crosslinker between two cysteine residues, the entire molecule (C6H10I2N2O2, molecular weight 395.96 g/mol ) bridges the two peptides, and the resulting crosslinked peptide will have a mass corresponding to the sum of the two individual peptides plus the mass of the crosslinker minus two protons.

Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptides. researchgate.net The resulting fragmentation pattern provides sequence information that allows for the precise localization of the modified cysteine residue(s). researchgate.netnih.gov It is important to be aware of potential side reactions, as iodoacetamide has been reported to also modify other residues such as methionine, although to a lesser extent than cysteines. biorxiv.orgatto-tec.com

Table 2: Mass Shifts for N,N'-Ethylenebis(iodoacetamide) Modifications Detected by Mass Spectrometry

| Type of Modification | Mass Shift (Da) | Description |

| Monofunctional Adduct | +197.98 | One reactive group of N,N'-Ethylenebis(iodoacetamide) bound to a single cysteine. |

| Crosslinked Peptides | Sum of peptide masses + 393.94 | Two peptides linked by one N,N'-Ethylenebis(iodoacetamide) molecule (mass of linker minus 2H). |

Optimization of Reaction Conditions for Specificity and Efficiency

To ensure specific and efficient labeling of target biomolecules with N,N'-Ethylenebis(iodoacetamide), it is essential to optimize the reaction conditions. Key parameters that influence the outcome of the labeling reaction include reagent concentration, pH, temperature, and incubation time. nih.govcreative-proteomics.com

The concentration of N,N'-Ethylenebis(iodoacetamide) should be carefully titrated to achieve a balance between efficient crosslinking and minimizing non-specific modifications. A study on iodoacetamide, a related monofunctional reagent, found that a concentration of 14 mM was optimal for alkylating peptides. nih.gov The optimal pH for the reaction of iodoacetamides with sulfhydryl groups is typically between 8.0 and 8.5, where the thiol group is sufficiently deprotonated to act as a nucleophile. atto-tec.comgbiosciences.com

Reaction time and temperature also play a significant role. While room temperature is often sufficient, the reaction time may need to be adjusted to ensure completion. washington.edumdpi.com For iodoacetamide, a 30-minute incubation at room temperature has been shown to be effective. nih.gov It is also crucial to perform the reaction in the dark, as iodoacetamide and its derivatives can be light-sensitive. gbiosciences.comvu.nl

Table 3: Key Parameters for Optimizing N,N'-Ethylenebis(iodoacetamide) Labeling Reactions

| Parameter | Recommended Range/Condition | Rationale |

| Concentration | Titrate for optimal balance | To maximize specific crosslinking while minimizing non-specific reactions. |

| pH | 8.0 - 8.5 | Ensures deprotonation of thiol groups for efficient nucleophilic attack. atto-tec.comgbiosciences.com |

| Temperature | Room temperature | Generally sufficient for the reaction to proceed. |

| Incubation Time | Adjust as needed (e.g., 30-60 min) | To allow the reaction to go to completion. gbiosciences.com |

| Light Conditions | In the dark | To prevent degradation of the light-sensitive reagent. gbiosciences.comvu.nl |

Handling and Storage Recommendations for Reagent Stability

Proper handling and storage of N,N'-Ethylenebis(iodoacetamide) are critical for maintaining its reactivity and ensuring the reproducibility of experiments. This reagent is sensitive to light and moisture and can be unstable under certain conditions. usbio.netalfa-chemistry.com

For long-term storage, N,N'-Ethylenebis(iodoacetamide) should be kept at -20°C. usbio.netbiosynth.com It is also recommended to store the reagent in a dry environment and protected from light. gbiosciences.comvu.nl Some sources suggest that for short-term storage, room temperature may be acceptable, but refrigeration at 2-8°C is also a common recommendation. usbio.netbiosynth.commyskinrecipes.com

It is important to note that N,N'-Ethylenebis(iodoacetamide) is reported to be unstable in dimethyl sulfoxide (B87167) (DMSO), a common solvent for preparing stock solutions. usbio.net Therefore, it is advisable to prepare aqueous solutions of the reagent immediately before use and to discard any unused solution. gbiosciences.com When handling the solid compound, it is good practice to allow the vial to warm to room temperature before opening to prevent condensation of moisture. For maximum recovery of the product, centrifuging the vial before opening is also recommended. usbio.net

Table 4: Summary of Handling and Storage Recommendations for N,N'-Ethylenebis(iodoacetamide)

| Condition | Recommendation | Rationale |

| Long-Term Storage | -20°C | To maintain reagent stability and reactivity over time. usbio.net |

| Short-Term Storage | 2-8°C or Room Temperature | For temporary storage, though colder is generally better. usbio.netbiosynth.com |

| Light Exposure | Protect from light | The reagent is light-sensitive and can degrade upon exposure. gbiosciences.comvu.nl |

| Moisture | Store in a dry environment | To prevent hydrolysis and inactivation of the reagent. |

| Solvent Use | Avoid DMSO for storage; prepare aqueous solutions fresh | Unstable in DMSO; fresh preparation ensures maximum activity. gbiosciences.comusbio.net |

Vii. Conclusion and Future Research Perspectives

Summary of Current Research Paradigms

The primary research paradigm for N,N'-Ethylenebis(iodoacetamide) revolves around its application as a structural probe for proteins, most notably tubulin. nih.gov As a bifunctional alkylating agent, EBI reacts with nucleophilic sites on biomolecules, particularly the sulfhydryl groups of cysteine residues. nih.govyoutube.com Research has demonstrated its capacity to form specific intrachain cross-links in proteins like beta-tubulin. nih.gov

A key aspect of the current research model is using EBI to map the spatial relationships between functionally significant sites on a protein. For example, studies have shown that the formation of specific cross-links by EBI can be inhibited by the presence of other ligands, such as colchicine, maytansine, or GTP. nih.gov This inhibition pattern allows researchers to deduce the proximity of ligand-binding sites to particular cysteine residues. This approach has been instrumental in comparative studies across species, revealing that the spatial arrangements of critical sulfhydryl groups and ligand-binding domains on tubulin are highly conserved throughout evolution. nih.gov The central paradigm is, therefore, the use of EBI as a molecular ruler to investigate the native conformation and ligand-induced conformational changes in proteins.

Emerging Applications and Unexplored Research Avenues

While EBI's role in fundamental protein chemistry is well-established, several emerging applications and unexplored avenues could expand its utility.

Quantitative and Structural Proteomics: The broader field of proteomics is increasingly reliant on quantitative techniques to study global changes in protein expression and conformation. nih.govresearchgate.netwjgnet.com An unexplored avenue for EBI is its development for quantitative cross-linking mass spectrometry (Q-XLMS). By synthesizing stable isotope-labeled versions of EBI, similar to reagents like iodoacetanilide used for protein quantitation, researchers could precisely measure changes in protein conformation and interaction in response to cellular stimuli or disease states. nih.govresearchgate.net This would transition EBI from a tool for studying individual proteins to one applicable in large-scale proteomic analyses.

Probing Protein-Protein Interactions: Current research has focused on intrachain cross-linking. However, as a bifunctional reagent, EBI has the potential to capture transient or weak protein-protein interactions by forming intermolecular cross-links. This avenue remains largely unexplored but could be highly valuable for mapping protein interaction networks within cellular complexes.

Development of Cleavable Analogues: A significant challenge in cross-linking studies is the analysis of the cross-linked peptides by mass spectrometry. The development of cleavable EBI analogues, where the linker region can be broken under specific conditions, would greatly simplify peptide identification and localization of the cross-linked sites, representing a significant methodological advancement.

Targeted Covalent Inhibition: Bifunctional alkylating agents are a major class of anticancer drugs due to their ability to crosslink DNA, leading to cell death. nih.govmdpi.comnih.gov While EBI is primarily used as a research reagent, its fundamental chemistry could inspire the design of novel targeted covalent inhibitors. By modifying the ethylenebis(acetamide) backbone to include a targeting moiety for a specific protein of interest (e.g., an enzyme active site), EBI-like molecules could be developed to bind and permanently cross-link functionally important residues, offering a pathway for therapeutic development.

Methodological Advancements and Challenges

The future utility of N,N'-Ethylenebis(iodoacetamide) is intrinsically linked to overcoming existing challenges through methodological advancements.

A primary challenge for all alkylating agents is specificity. While EBI is reactive towards sulfhydryl groups, off-target reactions can occur, complicating data interpretation. youtube.com Methodological advancements in reaction conditions and purification techniques are needed to enhance specificity. Furthermore, the cellular environment contains molecules like glutathione that can react with and quench alkylating agents, representing a challenge for in-situ cross-linking studies. nih.gov

The most significant methodological hurdle is the analysis of cross-linked products. Identifying EBI-cross-linked peptides within a complex protein digest by mass spectrometry is a complex bioinformatic task. Future advancements will require the development of specialized software algorithms tailored for searching and validating spectra from EBI-linked peptides.

Finally, integrating cross-linking data with high-resolution structural techniques like X-ray crystallography or cryo-electron microscopy represents a key future direction. researchgate.netwjgnet.com Using EBI-derived distance constraints can aid in the computational modeling of protein structures and protein complexes that are difficult to crystallize or analyze by other means. This integrative structural biology approach holds the most promise for leveraging the full potential of EBI and related cross-linking reagents in the future.

Q & A

Basic: What are the primary experimental applications of EBI in tubulin research?

EBI is widely used to probe sulfhydryl (-SH) groups in tubulin, particularly for studying conformational changes and interactions with microtubule-targeting agents. Its bifunctional alkylating properties enable intrachain cross-linking within the β-tubulin subunit, which is inhibited in denatured or polymerized tubulin (e.g., in intact microtubules). This makes EBI a critical tool for assessing the native conformation of free tubulin .

Methodological Insight : To study tubulin alkylation, incubate EBI with purified tubulin under non-denaturing conditions (e.g., 25°C in buffer without urea). Monitor cross-linking via SDS-PAGE, where β*-tubulin (cross-linked) migrates faster than native β-tubulin. Include controls with denaturing agents (8 M urea or 1% SDS) to confirm specificity for native conformations .

Basic: What safety precautions are essential when handling EBI in laboratory settings?

EBI is a potent alkylating agent with risks of skin, eye, and respiratory tract irritation. Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of aerosols.

- Storage : Keep in a sealed container in a cool, dry place away from light .

Emergency Protocol : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with copious water and seek medical attention .

Basic: How is EBI utilized in competitive binding assays for colchicine-site ligands?

EBI is employed to validate binding of small molecules to the colchicine site on tubulin. Compounds competing with EBI’s cross-linking activity indicate direct interaction with the site.

Methodological Insight : Pre-incubate tubulin with test compounds (e.g., SKLB060 or TN-16 derivatives) before adding EBI. Quantify β*-tubulin formation via Western blot or fluorescence assays. Reduced β*-tubulin levels correlate with competitive inhibition, confirming ligand binding to the colchicine site .

Advanced: How does EBI’s cross-linking efficiency resolve conformational ambiguities in tubulin studies?

EBI’s reactivity depends on the spatial proximity of cysteine residues in native tubulin. Cross-linking is abolished in denatured tubulin (e.g., urea-treated), providing a conformational probe.

Data Contradiction Analysis : Discrepancies in alkylation rates under varying conditions (e.g., urea presence) may arise from incomplete protein unfolding or residual native structure. To resolve this, perform kinetic assays with incremental urea concentrations and validate via circular dichroism (CD) spectroscopy .

Advanced: What methodological controls are critical when using EBI to study tubulin-drug interactions?

Key controls include:

- Denaturation Controls : Treat tubulin with 8 M urea or boiling to confirm EBI’s specificity for native conformations.

- Competitive Inhibitors : Use colchicine or podophyllotoxin as positive controls to block EBI cross-linking.

- Time-Course Experiments : Monitor cross-linking kinetics to distinguish between direct competition and allosteric effects .

Advanced: How can EBI assays inform the design of vascular disrupting agents (VDAs)?

EBI-based assays identify VDAs that disrupt endothelial cell tubulin networks. For example, compound 16c (a cyclohexanedione derivative) was shown to inhibit tubulin polymerization and endothelial migration at sub-micromolar concentrations using EBI competition assays .

Experimental Design : Combine EBI cross-linking assays with endothelial cell migration (wound-healing assays) and tube formation tests. Correlate β*-tubulin inhibition with anti-angiogenic activity .

Advanced: How do researchers address variability in EBI’s alkylation efficiency across experimental setups?

Variability may stem from differences in tubulin purity, buffer composition (e.g., GTP/Mg²⁺ levels), or residual detergents.

Troubleshooting Steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.